The compound H2N-Peg13-CH2CH2NH2, also known as Amino-Polyethylene Glycol 13-amine, is a bifunctional linker primarily utilized in the field of biochemistry and medicinal chemistry. It belongs to a class of compounds known as polyethylene glycol (PEG) derivatives, which are often employed in drug development and chemical biology. This compound serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells.
This compound is classified under:
The synthesis of H2N-Peg13-CH2CH2NH2 typically involves the reaction of amine-functionalized polyethylene glycol with suitable coupling reagents. The process can be broken down into several key steps:
The technical aspects of the synthesis may require specific conditions such as temperature control and pH adjustments to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of H2N-Peg13-CH2CH2NH2 consists of a polyethylene glycol backbone with two terminal amine groups. This structure allows for versatile interactions in biochemical applications.
The primary chemical reactions involving H2N-Peg13-CH2CH2NH2 include:
These reactions typically require specific conditions such as solvent choice, temperature, and reaction time to achieve optimal results. Monitoring the reaction progress through analytical methods ensures high yields and purity.
In the context of PROTAC technology, H2N-Peg13-CH2CH2NH2 functions by linking a target protein to an E3 ubiquitin ligase, facilitating ubiquitination and subsequent degradation via the proteasome pathway. This mechanism allows for selective targeting of proteins that are otherwise difficult to inhibit directly.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
The synthesis of H₂N-Polyethylene Glycol 13-CH₂CH₂NH₂ (CAS 1228119-65-0) employs a stepwise, monomer-by-monomer approach to achieve monodispersity, contrasting with conventional polymerization methods that yield polydisperse mixtures. This compound, with the molecular formula C₂₈H₆₀N₂O₁₃ and molecular weight 632.78 g/mol, features thirteen ethylene oxide units terminated by primary amines at both ends [1] [2]. The synthesis initiates with tetraethylene glycol derivatives functionalized with orthogonal protecting groups: a dimethoxytrityl group shields one terminus while a tosylate activates the other for nucleophilic displacement. Solid-phase synthesis on Wang resin enables iterative coupling cycles comprising:
Critical challenges include suppressing depolymerization side reactions and achieving quantitative reaction yields at each step. Mass spectrometry (ESI-MS and MALDI-TOF) confirms near-perfect monodispersity (≥95% purity), with the final product appearing as a white-to-yellow solid soluble in dimethyl sulfoxide (158 mg/mL) [1] [7]. This precision architecture enables its application as a proteolysis targeting chimera linker, where the defined length ensures optimal spatial positioning between the E3 ligase binder and target protein ligand [1] [4].
Monodisperse H₂N-Polyethylene Glycol 13-CH₂CH₂NH₂ overcomes critical limitations of polydisperse polyethylene glycol in biomedical applications. Traditional polyethylene glycol polymerization yields molecular weight distributions (Ð > 1.01) that introduce batch-to-batch variability, complicating regulatory approval and pharmacokinetic profiling [7] [10]. The stepwise solid-phase synthesis eliminates chromatographic purifications through:
Table 1: Comparative Properties of Monodisperse vs. Polydisperse Polyethylene Glycol
Property | Monodisperse H₂N-Polyethylene Glycol 13-CH₂CH₂NH₂ | Polydisperse Polyethylene Glycol | |
---|---|---|---|
Molecular Weight Distribution | 632.78 ± 0.5 Da | Broad distribution (Ð > 1.05) | |
Synthesis Method | Stepwise solid-phase | Ethylene oxide polymerization | |
Chromatographic Purification | Not required | Essential for size fractionation | |
Bioconjugate Uniformity | Defined drug-to-antibody ratios | Variable conjugation sites | |
Regulatory Characterization | Simplified batch validation | Complex analytics required | [2] [3] [7] |
This precision engineering enhances biocompatibility by ensuring reproducible hydrodynamic volume, reduced immunogenicity, and predictable renal clearance. In proteolysis targeting chimera design, the consistent 52.5 Å span of the thirteen-unit spacer optimizes ternary complex formation, as confirmed by cellular degradation assays [3] [4].
The bifunctional amines of H₂N-Polyethylene Glycol 13-CH₂CH₂NH₂ serve as handles for diverse bioconjugation chemistries, enabling applications in proteolysis targeting chimera synthesis, antibody-drug conjugates, and biomaterial functionalization:
Functionalization must balance reaction efficiency with linker stability. Maleimide-thiol adducts undergo retro-Michael reactions in plasma, prompting development of hydrolytically stable alternatives like bromoacetamide derivatives [6] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: